1,3-Dimethyl-6-phenylpyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione can be synthesized by condensing ethyl benzoyl acetate and 1,3-dimethyl urea under green chemistry conditions. This method yields the compound in approximately 80% . The reaction typically involves microwave-assisted synthesis in dry media, which enhances the efficiency and reduces the environmental impact.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can further optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and DNA interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound has a similar structure but with additional fused rings.
Diaryl pyrido[2,3-d]pyrimidine derivatives: These compounds are structurally related and have shown significant anticancer activity.
Uniqueness
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
42542-99-4 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1,3-dimethyl-6-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13-10(9-6-4-3-5-7-9)8-11(15)14(2)12(13)16/h3-8H,1-2H3 |
InChI Key |
GIWLFNGHMRHLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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